molecular formula C18H14BrN5O4 B450542 2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE

2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE

Cat. No.: B450542
M. Wt: 444.2g/mol
InChI Key: ZCSJNJCDUISAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups

Scientific Research Applications

2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMO-3-NITROPHENYL)-1H-PYRAZOLE
  • 4-BROMO-3-NITROBENZOIC ACID
  • N-(4-BROMO-3-NITROPHENYL)BENZAMIDE

Uniqueness

2-({3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZAMIDE is unique due to its combination of a pyrazole ring with bromine and nitro substituents, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H14BrN5O4

Molecular Weight

444.2g/mol

IUPAC Name

2-[[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoyl]amino]benzamide

InChI

InChI=1S/C18H14BrN5O4/c19-14-10-23(22-17(14)24(27)28)9-11-4-3-5-12(8-11)18(26)21-15-7-2-1-6-13(15)16(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,26)

InChI Key

ZCSJNJCDUISAPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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